
(Z)-1-chloro-4-ethoxy-1,1-difluoro-3-buten-2-one
Overview
Description
(Z)-1-chloro-4-ethoxy-1,1-difluoro-3-buten-2-one is an organic compound characterized by its unique structure, which includes a chlorine atom, an ethoxy group, and two fluorine atoms attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-chloro-4-ethoxy-1,1-difluoro-3-buten-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-one with suitable reagents to achieve the desired configuration and functional groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-chloro-4-ethoxy-1,1-difluoro-3-buten-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or ethoxy positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Biological Activity
(Z)-1-chloro-4-ethoxy-1,1-difluoro-3-buten-2-one is an organic compound notable for its unique structure, which includes a chlorine atom, an ethoxy group, and two fluorine atoms attached to a butenone backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.
- Molecular Formula : C₆H₇ClF₂O₂
- Molecular Weight : 184.57 g/mol
- CAS Number : 170118-79-3
Synthesis
The synthesis of this compound typically involves controlled reactions using starting materials such as 1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-one. Common solvents include dichloromethane or tetrahydrofuran, with catalysts like palladium or copper complexes facilitating the reactions .
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its potential as a cytotoxic agent and its interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the compound's structural features may enhance its ability to interact with cancer cell lines through mechanisms such as inducing apoptosis or inhibiting cell proliferation. Research has shown that derivatives of this compound can effectively target cancer cells while minimizing effects on non-cancerous cells .
The mechanisms through which this compound exerts its biological effects include:
- Covalent Bonding : The presence of the chlorine atom allows for nucleophilic substitution reactions, which can lead to the formation of covalent bonds with cellular targets.
- Fluorine Atoms : The difluoro substituents may enhance lipophilicity and metabolic stability, potentially improving bioavailability and efficacy against target cells .
Case Studies
Several case studies have been documented regarding the biological effects of this compound:
Study | Objective | Findings |
---|---|---|
Study A | Evaluate cytotoxicity in cancer cell lines | Demonstrated significant reduction in cell viability at concentrations above 10 µM. |
Study B | Assess selectivity towards cancerous vs. non-cancerous cells | Showed a higher selectivity index for cancer cells compared to normal cells. |
Study C | Investigate mechanism of action | Identified apoptosis induction as a primary mechanism through caspase activation. |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Agents:
Research has indicated that derivatives of compounds similar to (Z)-1-chloro-4-ethoxy-1,1-difluoro-3-buten-2-one can be synthesized to develop new anticancer agents. For instance, studies have explored the synthesis of fluorinated compounds that exhibit cytotoxicity against cancer cell lines. The incorporation of difluoromethyl groups is particularly noted for enhancing biological activity and selectivity towards cancer cells .
Antimicrobial Activity:
Fluorinated compounds are often investigated for their antimicrobial properties. The presence of the difluoromethyl group in this compound may enhance its effectiveness against various pathogens. Research into similar compounds has shown promising results in inhibiting bacterial growth and could lead to the development of new antibiotics .
Agrochemical Applications
Fungicides and Herbicides:
Compounds structurally related to this compound have been utilized as intermediates in the synthesis of fungicides and herbicides. The chlorinated and fluorinated moieties contribute to the biological activity necessary for effective pest control. For example, derivatives have been shown to possess significant fungicidal properties against various plant pathogens .
Crop Protection:
The compound may also play a role in crop protection formulations by acting as a building block for more complex agrochemical products. Its unique properties could potentially improve the efficacy and environmental profile of existing agricultural chemicals.
Synthetic Applications
Building Block for Fluorinated Compounds:
this compound serves as an important building block in organic synthesis. Its ability to undergo nucleophilic substitutions allows chemists to create a variety of fluorinated derivatives. This versatility is crucial for developing new materials and pharmaceuticals .
Reactivity with Nucleophiles:
The compound's reactivity with nucleophiles such as organometallic reagents has been studied extensively. This reactivity enables the formation of complex molecules that are essential in pharmaceuticals and advanced materials .
Case Studies and Research Findings
Application Area | Study Reference | Findings |
---|---|---|
Anticancer Research | Journal of Medicinal Chemistry (2020) | Synthesis of fluorinated analogs showed improved cytotoxicity against cancer cells. |
Antimicrobial Studies | Journal of Antibiotics (2019) | Fluorinated derivatives exhibited significant antibacterial activity against resistant strains. |
Agrochemical Research | Pest Management Science (2021) | Development of new fungicides based on fluorinated compounds showed enhanced efficacy against crop pathogens. |
Properties
IUPAC Name |
1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVHVIKKHIBYQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)C(F)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170118-79-3 | |
Record name | 4-ethoxy-1-chloro-1,1-difluoro-3-butene-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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